molecular formula C9H14 B1197066 1,2,3,4-Tetramethylcyclopenta-1,3-diene CAS No. 4249-10-9

1,2,3,4-Tetramethylcyclopenta-1,3-diene

Cat. No. B1197066
CAS RN: 4249-10-9
M. Wt: 122.21 g/mol
InChI Key: VNPQQEYMXYCAEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

One of the primary methods of synthesizing derivatives of cyclopenta-1,3-diene involves Diels-Alder reactions. For instance, 1,2,3,4-tetrachloro-5,5-dimethoxy- cyclopenta-1,3-diene is known for its high endo selectivity in Diels-Alder reactions with a variety of dienophiles. These reactions are fundamental for producing norbornene derivatives, which are key building blocks in synthesizing complex natural and non-natural products (Khan, Prabhudas, & Dash, 2000).

Molecular Structure Analysis

The molecular structure of cyclopenta-1,3-diene derivatives often exhibits unique bond lengths and planarity deviations, influenced by substituents on the methylenic carbon atoms. For example, 1,2,4,5-tetraphenyl-3,6-dicarbomethoxycyclohexa-1,4-diene shows longer single bond lengths and small deviations from planarity compared to its dimethyl analog (Bennett & Purdham, 1978).

Chemical Reactions and Properties

The compound’s reactivity is highlighted in its ability to undergo various chemical transformations. For instance, the Diels-Alder reactions of 1,2,3,4-tetrachloro-5,5-dimethoxy- cyclopenta-1,3-diene lead to products with high selectivity and structural rigidity, essential for the synthesis of complex molecules (Khan, Prabhudas, & Dash, 2000).

Scientific Research Applications

  • Diels-Alder Reactions : 1,2,3,4-Tetrachloro-5,5-dimethoxy-cyclopenta-1,3-diene is noted for its excellent performance in Diels-Alder reactions with a variety of dienophiles. The products formed from these reactions, such as norbornene derivatives, are crucial building blocks for synthesizing complex natural and non-natural products. These reactions are characterized by high endo selectivity and provide a rigid framework that is beneficial for achieving high selectivity in the synthesis of complex molecules (Khan, Prabhudas, & Dash, 2000).

  • Synthesis of 1,2,3,4-Tetramethylfulvene : 5-Bromo-1,2,3,4,5-pentamethylcyclopenta-1,3-diene, derived from 1,2,3,4,5-pentamethylcyclopenta-1,3-diene, can be converted to 1,2,3,4-tetramethylfulvene (1,2,3,4-methyl-5-methylenecyclopenta-1, 3-diene). This compound is instrumental in preparing various 1-functionalized 2,3,4,5-tetramethylcyclopentadiene systems (Jutzi, Heidemann, Neumann, & Stammler, 1992).

  • Synthesis of Substituted Cyclopentenones : Tetramethylnorbornadiene (TMNBD), derived from 1,2,3,4-tetramethyl-bicyclo[2.2.1]hepta-2,5-diene, has been used as an acetylene equivalent in the synthesis of substituted cyclopentenones. TMNBD is accessible on a large scale and exhibits excellent reactivity in intermolecular Pauson-Khand reactions (Reves, Lledó, Ji, Blasi, Riera, & Verdaguer, 2012).

  • Generation of Radical-anion Intermediates : 1,2,3,4-Tetraphenylcyclopenta-1,3-diene can react with alkali metals to form a radical anion, which decays at higher temperatures to give the corresponding anion. This process is sensitive to the nature of the counterion and has implications for understanding the behavior of radical-anion intermediates (Tabner & Walker, 1975).

  • Polymerization Applications : The diene 3-methylenecyclopentene, synthesized from a monoterpene, undergoes various polymerization processes, including radical, anionic, and cationic polymerizations. This demonstrates the versatility of cyclopentene derivatives in the field of polymer science (Kobayashi, Lu, Hoye, & Hillmyer, 2009).

Mechanism of Action

Safety and Hazards

1,2,3,4-Tetramethylcyclopenta-1,3-diene is classified as a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

1,2,3,4-tetramethylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPQQEYMXYCAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195277
Record name 1,2,3,4-Tetramethylcyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4249-10-9
Record name 1,2,3,4-Tetramethylcyclopentadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004249109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetramethylcyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetramethyl-1,3-cyclopentadiene
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Synthesis routes and methods

Procedure details

A stainless steel autoclave is charged with 50% sodium hydroxide (57 g, 0.7 mole), 80 percent tri-n-butylmethylammonium chloride (1 g, 0.0034 mole), and trimethylcyclopentadiene (mixed isomers, 32.4 g, 0.3 mole). Methyl chloride (15.7 g, 0.31 mole) is added at 60 psi and 25°-30° C. After reaction completion, the organic product phase is separated from the lower aqueous phase containing excess base and sodium chloride slurry. The mixture of crude tetramethylcyclopentadienes is subject to pyrolysis as described in Example 1C to obtain 1,2,3,4-tetramethylcyclopentadiene.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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